N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Description
N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C32H38N6O3S and its molecular weight is 586.76. The purity is usually 95%.
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Scientific Research Applications
Formulation Development and Stability
- Parenteral Formulation Development: N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, studied under the name RS-82856, demonstrates complex degradation kinetics in aqueous and organic solutions, showing biphasic kinetics in the autoxidation process. These stability results are critical for evaluating possible intravenous formulations for toxicological and clinical studies (Gu et al., 1988).
Synthesis and Pesticidal Activities
- Synthesis and Pesticidal Properties: The synthesis of new derivatives related to this compound has shown significant antibacterial and insecticidal activities. These compounds are part of a broader study on 3H-quinazolin-4-one derivatives, highlighting their potential in pest control applications (Misra & Gupta, 1982).
Biological Activities
- Anti-monoamine Oxidase and Antitumor Activity: Derivatives of this compound exhibit significant anti-monoamine oxidase and antitumor activities. This suggests their potential use in treating certain psychological disorders and cancers (Markosyan et al., 2015).
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O3S/c1-35(23-10-4-2-5-11-23)29(40)22-42-32-34-26-15-9-8-14-25(26)30-33-27(31(41)38(30)32)16-17-28(39)37-20-18-36(19-21-37)24-12-6-3-7-13-24/h3,6-9,12-15,23,27H,2,4-5,10-11,16-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFUPHRGAFEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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